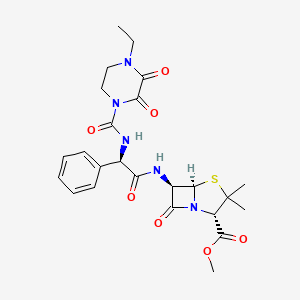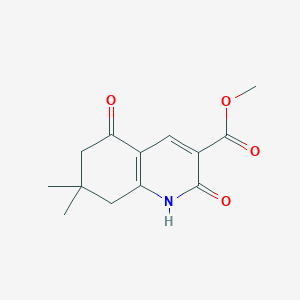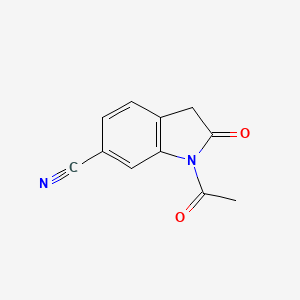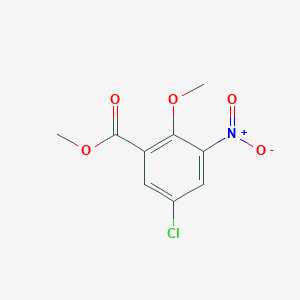
Unii-XR3XH2Q8TY
Descripción general
Descripción
Unii-XR3XH2Q8TY is a useful research compound. Its molecular formula is C24H29N5O7S and its molecular weight is 531.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 531.17876945 g/mol and the complexity rating of the compound is 998. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis : The synthesis of inorganic nanoparticles is a significant area in chemical research, influenced by discoveries in various industries, including electronics. Advancements in semiconducting materials have led to significant technological evolutions, impacting materials like Unii-XR3XH2Q8TY (Cushing, Kolesnichenko, & O'Connor, 2004).
Surface Science Research : The study of thin films of actinides and actinide compounds, including this compound, is critical in surface science. Techniques like X-ray and ultra violet photoelectron spectroscopy (XPS and UPS) and Auger electron spectroscopy (AES) are used for surface spectroscopy studies (Gouder, 1998).
Multimodal Data Archive and Processing : this compound is relevant in the field of computational imaging. Databases like XNAT, which house significant amounts of scans, utilize such materials for enhancing image processing capabilities (Harrigan et al., 2016).
Translating Research into Innovations : this compound plays a role in converting basic scientific research into practical innovations. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) leverage such materials for STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Human Molecular Interaction Networks : this compound is involved in the study of human molecular interaction networks. Databases like UniHI provide platforms for network-based investigations, crucial in biology and medicine (Kalathur et al., 2013).
Environmental Modeling : In environmental research, collaborative working environments for large scientific applications like the Unified Air Pollution Model (UNI-DEM) utilize materials like this compound (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Nanosatellite Program : this compound is relevant in the University Nanosat Program (UNP), where students build nanosatellites, integrating fundamental studies with technological development (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Study of Matter's Nanostructure : Research in the physics of matter, especially the nanoscale structure of materials, involves the use of this compound. This research connects macroscopic properties with atomic structures (Albertini et al., 2019).
Marine Environmental Protection : this compound contributes to studies that assess the environmental effects of marine scientific research under the United Nations Convention on the Law of the Sea's provisions (Verlaan, 2007).
Protein Sequence Knowledgebase : this compound is significant in biological research, particularly in maintaining a comprehensive protein sequence knowledgebase at Universal Protein Resource (UniProt) (Morgat et al., 2010).
Mecanismo De Acción
Target of Action
Piperacillin, the parent compound of Piperacillin Methyl Ester, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the disruption of bacterial cell wall structure .
Mode of Action
Piperacillin inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by Piperacillin is the synthesis of the bacterial cell wall . By inhibiting PBPs, Piperacillin prevents the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
Piperacillin, when administered intravenously or intramuscularly, exhibits a bioavailability of nearly 100% . Approximately 20% of Piperacillin is excreted in bile, and 80% is excreted unchanged in urine . These ADME properties influence the drug’s bioavailability and therapeutic efficacy.
Result of Action
The primary molecular effect of Piperacillin’s action is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, effectively treating the infection . It’s important to note that piperacillin’s effectiveness can be compromised by bacterial resistance mechanisms, such as the production of β-lactamase enzymes .
Action Environment
The action, efficacy, and stability of Piperacillin can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes in the bacterial environment can degrade Piperacillin, reducing its effectiveness . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the stability and activity of Piperacillin .
Propiedades
IUPAC Name |
methyl (2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O7S/c1-5-27-11-12-28(20(33)19(27)32)23(35)26-14(13-9-7-6-8-10-13)17(30)25-15-18(31)29-16(22(34)36-4)24(2,3)37-21(15)29/h6-10,14-16,21H,5,11-12H2,1-4H3,(H,25,30)(H,26,35)/t14-,15-,16+,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTASCUGZCLLOG-YUWJWYLASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65700-41-6 | |
| Record name | Piperacillin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065700416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERACILLIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR3XH2Q8TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N5-(2-chlorophenyl)-4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)




![(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)


![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)
![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)


